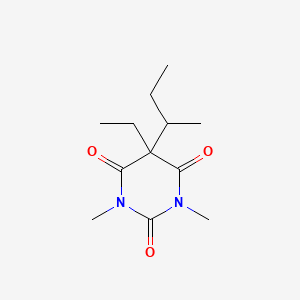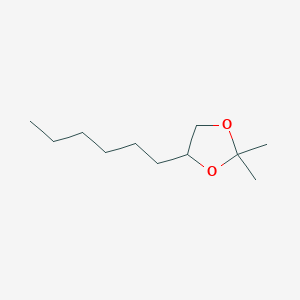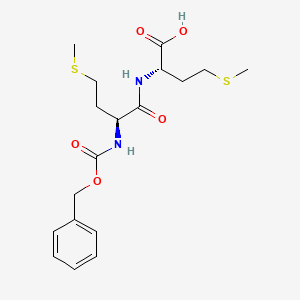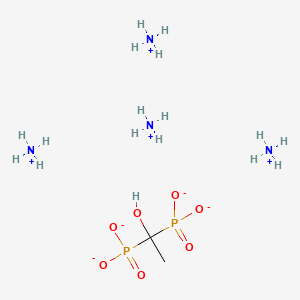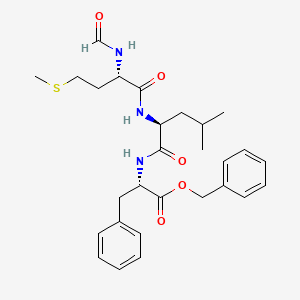
2,7-Naphthalenedisulfonic acid, 4,4'-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, leather, and paper.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt typically involves the diazotization of 7-aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-amino-4-methylanisole . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler aromatic amines.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium hydroxide and potassium tert-butoxide are typically employed.
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different industrial applications .
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific molecular targets, altering their chemical and physical properties. The pathways involved often include interactions with proteins and nucleic acids, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7,7’-bis-, sodium salt (1:4)
- **Tetrasodium 7-({4-[(4-(6,8-disulfonato-2-naphthyl)diazenyl]-2-methoxy-5-methylphenyl}carbamoyl)amino]-5-methoxy-2-methylphenyl}diazenyl)naphthalene-1,3-disulfonate
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(5-dimethoxy-2-methyl-4,1-phenylene)azo))bis-, tetrasodium salt stands out due to its unique structural features, which confer specific dyeing properties and stability under various conditions .
Propriétés
Numéro CAS |
82996-64-3 |
|---|---|
Formule moléculaire |
C39H32N6Na4O17S4 |
Poids moléculaire |
1076.9 g/mol |
Nom IUPAC |
tetrasodium;4-[[4-[[4-[(3,6-disulfonatonaphthalen-1-yl)diazenyl]-2,6-dimethoxy-3-methylphenyl]carbamoylamino]-3,5-dimethoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C39H36N6O17S4.4Na/c1-19-29(42-44-31-15-25(65(53,54)55)13-21-11-23(63(47,48)49)7-9-27(21)31)17-33(59-3)35(37(19)61-5)40-39(46)41-36-34(60-4)18-30(20(2)38(36)62-6)43-45-32-16-26(66(56,57)58)14-22-12-24(64(50,51)52)8-10-28(22)32;;;;/h7-18H,1-6H3,(H2,40,41,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 |
Clé InChI |
RANIZIWYBGWVJM-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4OC)C)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
